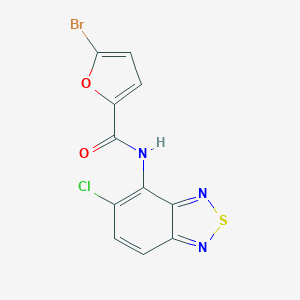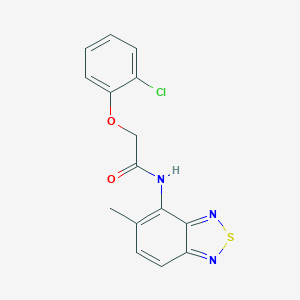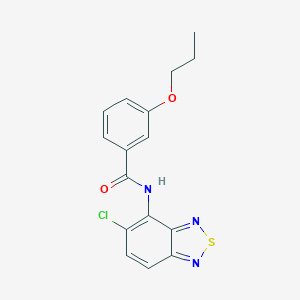![molecular formula C21H16N2O4S B244351 N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B244351.png)
N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide, commonly known as "Furafylline," is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of applications. In
Mechanism of Action
Furafylline works by binding to the active site of CYP1A2 and inhibiting its activity. This leads to a decrease in the metabolism of compounds that are normally metabolized by CYP1A2. As a result, Furafylline can be used to study the metabolism of these compounds and to investigate the role of CYP1A2 in drug-drug interactions.
Biochemical and Physiological Effects:
Furafylline has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effect on CYP1A2, Furafylline has also been shown to inhibit the activity of other cytochrome P450 enzymes, including CYP2A6 and CYP2E1. Furafylline has also been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species. Additionally, Furafylline has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of Furafylline is its potency and selectivity as an inhibitor of CYP1A2. This makes it a valuable tool for studying the metabolism of compounds that are normally metabolized by CYP1A2. However, one of the main limitations of Furafylline is its potential for off-target effects. Furafylline has been shown to inhibit the activity of other cytochrome P450 enzymes, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of Furafylline. One area of research is the development of more potent and selective inhibitors of CYP1A2. This could lead to the development of more effective drugs and a better understanding of the role of CYP1A2 in drug metabolism. Another area of research is the investigation of the antioxidant and anti-inflammatory properties of Furafylline. This could lead to the development of new therapies for oxidative stress and inflammation-related diseases. Finally, the use of Furafylline in the study of drug-drug interactions and the metabolism of environmental toxins could lead to a better understanding of the effects of these compounds on human health.
Synthesis Methods
Furafylline can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-nitrobenzaldehyde and furfural in the presence of a base to form 3-(furan-2-yl)-1-(2-nitrophenyl)prop-2-en-1-one. This intermediate is then reacted with thiosemicarbazide to form 3-(furan-2-yl)-1-(2-nitrophenyl)-2-thioxo-2,3-dihydro-1H-benzo[f]chromen-5(6H)-one. Finally, this compound is reduced using sodium borohydride to form Furafylline.
Scientific Research Applications
Furafylline has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of applications. One of the most significant applications of Furafylline is in the study of cytochrome P450 enzymes. Furafylline is a potent and selective inhibitor of CYP1A2, which is involved in the metabolism of many drugs and environmental toxins. By inhibiting CYP1A2, Furafylline can be used to study the metabolism of these compounds and to investigate the role of CYP1A2 in drug-drug interactions.
properties
Molecular Formula |
C21H16N2O4S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[[3-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O4S/c24-12-16-8-9-18(26-16)13-5-3-6-15(10-13)22-21(28)23-20(25)19-11-14-4-1-2-7-17(14)27-19/h1-11,24H,12H2,(H2,22,23,25,28) |
InChI Key |
UFWOQMQDAULNHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=CC=C(O4)CO |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=CC=C(O4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B244276.png)
![3-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244277.png)
![3-bromo-4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244278.png)
![3-chloro-4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244279.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide](/img/structure/B244280.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244281.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide](/img/structure/B244282.png)
![3-fluoro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244283.png)
![3-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B244286.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B244289.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244292.png)